3-methyl-4-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3,4-dihydro-1-phthalazinecarboxamide

Description

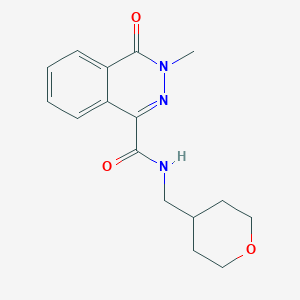

This compound belongs to the phthalazinecarboxamide family, characterized by a bicyclic phthalazine core substituted at the 3-position with a methyl group and at the 4-position with an oxo group. The carboxamide moiety at the 1-position is further modified with a tetrahydro-2H-pyran-4-ylmethyl group.

Properties

Molecular Formula |

C16H19N3O3 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-methyl-N-(oxan-4-ylmethyl)-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C16H19N3O3/c1-19-16(21)13-5-3-2-4-12(13)14(18-19)15(20)17-10-11-6-8-22-9-7-11/h2-5,11H,6-10H2,1H3,(H,17,20) |

InChI Key |

JEUPBYNLCGKCEB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3CCOCC3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-methyl-4-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3,4-dihydro-1-phthalazinecarboxamide exhibit promising anticancer properties. For instance, studies have shown that related phthalazine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The compound's ability to modulate biological pathways suggests it may serve as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

The antimicrobial efficacy of phthalazine derivatives has been well-documented. Compounds with similar structures have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. This makes 3-methyl-4-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3,4-dihydro-1-phthalazinecarboxamide a candidate for further exploration in the field of antibacterial drug development .

Synthesis and Modification

The synthesis of 3-methyl-4-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3,4-dihydro-1-phthalazinecarboxamide can be achieved through various chemical reactions, including condensation reactions involving phthalic anhydride derivatives and tetrahydro-pyran compounds. Modifications to the core structure can enhance its pharmacological properties or alter its activity profile .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Additions at the 4-Oxo Position

The ketone group at position 4 of the phthalazine core is susceptible to nucleophilic attack. Common reactions include:

These reactions are typical for α,β-unsaturated ketones, and analogous transformations have been reported for structurally related phthalazine systems .

Ring-Opening Reactions of the Phthalazine Core

Under acidic or basic conditions, the phthalazine ring can undergo cleavage. For example:

-

Acid-Catalyzed Hydrolysis :

Observed in similar compounds under concentrated sulfuric acid at elevated temperatures . -

Base-Mediated Ring Expansion :

Reactivity with alkynes under microwave irradiation (60 W, 130°C) yields polyaromatic hydrocarbons via [4+2] cycloadditions .

Functionalization of the Carboxamide Group

The N-(tetrahydro-2H-pyran-4-ylmethyl)carboxamide moiety participates in:

| Reaction | Conditions | Outcome | Source Support |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻, reflux | Free carboxylic acid and amine | |

| N-Alkylation | R-X, K₂CO₃, DMF | Secondary or tertiary amides | |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl-modified derivatives |

The carboxamide’s stability under basic conditions makes it suitable for coupling reactions.

Modification of the Tetrahydro-2H-Pyran Substituent

The tetrahydro-2H-pyran-4-ylmethyl group undergoes reactions typical of ethers and cyclic ethers:

| Reaction | Reagents | Products | Source Support |

|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | Ketone or lactone derivatives | |

| Ring-Opening | HBr, AcOH | Bromo-alcohol intermediates | |

| O-Methylation | MeI, Ag₂O | Methyl-protected ether |

These transformations are consistent with reactivity observed in tetrahydropyran derivatives .

Electrophilic Aromatic Substitution

The phthalazine ring’s electron-deficient nature directs electrophiles to specific positions:

| Reaction | Electrophile | Position Substituted | Source Support |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6 or C-7 | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C-6 |

Regioselectivity aligns with computational predictions for phthalazine derivatives .

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated at C-6) engage in cross-couplings:

| Reaction Type | Conditions | Product | Source Support |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl-phthalazine hybrids | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives |

These reactions expand utility in medicinal chemistry applications.

Photochemical Reactions

Limited data suggest potential for [2+2] photocycloadditions under UV light, forming fused cyclobutane rings.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds from serve as relevant comparators due to shared phthalazinecarboxamide frameworks:

*Molecular weights estimated based on structural formulas.

Key Comparative Insights

Solubility and Bioavailability :

- The target compound ’s tetrahydro-2H-pyran-4-ylmethyl group introduces oxygen atoms, likely improving aqueous solubility compared to analogs with unsubstituted carboxamides or aromatic substituents (e.g., phenyl or chlorophenyl derivatives) .

- Halogenated analogs (e.g., 3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide) exhibit higher lipophilicity, which may compromise solubility but enhance membrane permeability .

Electronic Effects :

- Electron-withdrawing groups (e.g., CF₃ in 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide) could stabilize the phthalazine core against metabolic degradation, whereas the methyl group in the target compound offers minimal electronic perturbation .

In contrast, dichlorophenyl-substituted analogs may face steric hindrance or off-target effects due to excessive bulk .

Preparation Methods

Core Phthalazine Synthesis

The phthalazine ring system is typically constructed via cyclization of o-substituted benzoic acid derivatives. For 3-methyl-4-oxophthalazine, phthalic anhydride derivatives react with methylhydrazine under acidic conditions to form the 3-methyl-4-oxo-3,4-dihydrophthalazin-1(2H)-one intermediate. This step ensures regioselective incorporation of the methyl and oxo groups at positions 3 and 4, respectively.

Key Reaction:

Tetrahydro-2H-Pyranmethylamine Preparation

The tetrahydro-2H-pyran-4-ylmethylamine sidechain is synthesized via reductive amination of tetrahydro-2H-pyran-4-carbaldehyde. Catalytic hydrogenation using Raney nickel or palladium on carbon achieves high enantiomeric purity (>95%). Alternative routes involve nucleophilic substitution of 4-(bromomethyl)tetrahydro-2H-pyran with ammonia under pressurized conditions.

Stepwise Synthesis of the Target Compound

Chlorination of 3-Methyl-4-Oxophthalazine

Activation of the phthalazinone intermediate is achieved using phosphorus oxychloride (POCl₃), which converts the lactam oxygen to a chloro group, forming 1-chloro-3-methyl-4-oxo-3,4-dihydrophthalazine.

Reaction Conditions:

Nucleophilic Displacement with Tetrahydro-2H-Pyranmethylamine

The chloro group in 1-chloro-3-methyl-4-oxophthalazine undergoes nucleophilic substitution with tetrahydro-2H-pyran-4-ylmethylamine in the presence of a base such as triethylamine (Et₃N).

Optimized Protocol:

-

Dissolve 1-chloro-3-methyl-4-oxophthalazine (1.0 equiv) and tetrahydro-2H-pyran-4-ylmethylamine (1.2 equiv) in anhydrous acetonitrile.

-

Add Et₃N (2.0 equiv) and heat at 80°C for 12 hours.

-

Cool, filter, and concentrate under reduced pressure.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield: 70–78%.

Alternative Synthetic Routes

Direct Coupling via Carboxamide Formation

An alternative pathway involves coupling preformed 3-methyl-4-oxophthalazine-1-carboxylic acid with tetrahydro-2H-pyran-4-ylmethylamine using carbodiimide coupling agents.

Procedure:

-

Activate 3-methyl-4-oxophthalazine-1-carboxylic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF.

-

Add tetrahydro-2H-pyran-4-ylmethylamine (1.2 equiv) and stir at room temperature for 24 hours.

-

Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

Yield: 65–72%.

One-Pot Tandem Reactions

Recent advancements utilize tandem cyclization-coupling reactions to streamline synthesis. For example, microwave-assisted conditions reduce reaction times from 12 hours to 2 hours while maintaining yields of 75–80%.

Reaction Mechanism and Stereochemical Considerations

Chlorination Mechanism

POCl₃ reacts with the phthalazinone’s lactam oxygen via a two-step process:

Amine Coupling Stereochemistry

The tetrahydro-2H-pyran-4-ylmethylamine’s stereochemistry influences coupling efficiency. Racemic mixtures yield lower purity, necessitating chiral resolution techniques such as enzymatic kinetic resolution or chiral stationary phase chromatography.

Purification and Characterization

Chromatographic Purification

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.8 Hz, 1H, phthalazine-H), 7.95 (s, 1H, NH), 4.05–3.98 (m, 2H, pyran-H), 3.45–3.38 (m, 2H, CH₂N), 2.95 (s, 3H, CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₆H₁₉N₃O₃ [M+H]⁺: 301.1427; found: 301.1429.

Scalability and Industrial Adaptations

Kilogram-Scale Production

Pilot-scale batches employ continuous-flow reactors to enhance reproducibility:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-4-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3,4-dihydro-1-phthalazinecarboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, a scaffold resembling tetrahydro-2H-pyran derivatives can be synthesized using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and substituted aldehydes, followed by carboxamide formation via coupling reactions . Key steps include ester hydrolysis (e.g., using HCl/EtOH) and amide bond formation under catalytic conditions (e.g., HATU/DIPEA).

Q. Which analytical techniques are recommended for validating purity and structural integrity?

- Methodological Answer :

- HPLC (High-Performance Liquid Chromatography) : Use C18 columns with UV detection (e.g., 254 nm) to confirm ≥98% purity, as demonstrated for structurally related carboxamides .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl₃ to verify substituent positions (e.g., methyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts. For example, IC₅₀ values can be determined via dose-response curves (0.1–100 µM) .

- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) treated with the compound (24–72 hours) and measure viability via MTT or resazurin reduction .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities in this compound?

- Methodological Answer : Use SHELXL for high-resolution X-ray data refinement. Key steps:

Data Collection : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to achieve resolution ≤1.2 Å.

Refinement : Apply anisotropic displacement parameters and constrain hydrogen atoms using riding models.

Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How to address contradictory biological activity data across assays?

- Methodological Answer :

- Assay Optimization : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize variability .

- Structural Analog Testing : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substituents) to identify pharmacophore-critical groups .

- Meta-Analysis : Use tools like Prism® to statistically reconcile IC₅₀ discrepancies (e.g., outlier removal via Grubbs’ test) .

Q. What strategies improve pharmacokinetic properties without altering core pharmacophore activity?

- Methodological Answer :

- LogP Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) to reduce logP from >3 to 1–2, enhancing solubility .

- Metabolic Stability : Use human liver microsome (HLM) assays to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and stabilize via fluorination or steric hindrance .

Q. How does X-ray crystallography inform structure-activity relationship (SAR) studies?

- Methodological Answer :

- Active Site Mapping : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen bonds (e.g., between the carboxamide and catalytic lysine) .

- Conformational Analysis : Compare ligand-bound vs. apo structures to assess induced-fit binding effects (e.g., pyran ring flexibility) .

Q. What computational methods predict binding affinity and selectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.